Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
Description
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate (CAS: 801316-10-9) is a quinoline-derived compound featuring a thioether (-S-) linkage between the quinoline core and a methyl benzoate group. Its molecular formula is C₂₆H₂₃N₃O₄S, with a molecular weight of 473.54 g/mol . The structure includes:
- A 8-methylquinoline backbone.
- A 3-carbamoyl substituent at position 3 of the quinoline.
- A 4-(3-methoxyphenylamino) group at position 2.
- A thioether-linked methyl benzoate at position 4.
It is primarily used in research settings, with purity levels typically ≥95% .
Properties
IUPAC Name |
methyl 3-[3-carbamoyl-4-(3-methoxyanilino)-8-methylquinolin-6-yl]sulfanylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-15-10-20(34-19-9-4-6-16(11-19)26(31)33-3)13-21-23(15)28-14-22(25(27)30)24(21)29-17-7-5-8-18(12-17)32-2/h4-14H,1-3H3,(H2,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCIEGYBFGBCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)SC4=CC=CC(=C4)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121019 | |
| Record name | Methyl 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]thio]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801316-10-9 | |
| Record name | Methyl 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]thio]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=801316-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]thio]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate, with CAS number 801316-10-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed examination of its biological activity, including cytotoxicity, mechanism of action, and relevant case studies.
- IUPAC Name : Methyl 3-((3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-yl)thio)benzoate
- Molecular Formula : C26H23N3O4S
- Molecular Weight : 473.55 g/mol
- Purity : 98% .
Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism appears to involve the induction of mitotic arrest , leading to increased apoptosis in susceptible cell types.
Cytotoxicity Studies
In a study evaluating the cytotoxic effects of related compounds, it was found that similar quinoline derivatives exhibited significant cytotoxicity in human cancer cell lines. The lethal concentrations (LC50) were determined for various cell lines:
| Cell Line | LC50 (nM) |
|---|---|
| U87 (Glioblastoma) | 200 ± 60 |
| BE (Neuroblastoma) | 18.9 |
| SK (Glioblastoma) | >3000 |
These results suggest that this compound may be particularly effective against neuroblastoma and glioblastoma cells compared to other cancer types .
Case Studies
- Neuroblastoma and Glioblastoma Response :
- Combination Therapy :
Research Findings
Recent research highlights the following key findings regarding the biological activity of this compound:
- Cell Cycle Arrest : The compound induces significant G2/M phase arrest in treated cells, which is associated with increased apoptosis markers such as phospho-histone H3 .
- Morphological Changes : Treated cells exhibited notable morphological changes, including increased nuclear size and heterogeneity, indicative of DNA damage and cellular stress responses .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is , with a molecular weight of approximately 473.54 g/mol. The structure features a quinoline core, which is significant in drug design due to its pharmacological properties. The presence of the carbamoyl and methoxyphenylamino groups contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Research has indicated that compounds with quinoline structures exhibit anticancer properties. Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially offering a new avenue for antibiotic development. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Enzyme Inhibition Studies
This compound has been evaluated as an inhibitor of specific enzymes related to disease processes. For example, studies have focused on its ability to inhibit enzymes involved in cancer metabolism, which could lead to novel therapeutic strategies.
Targeted Drug Delivery Systems
The compound's ability to interact with specific cellular receptors makes it a candidate for use in targeted drug delivery systems. Research is ongoing into formulating nanoparticles that incorporate this compound to enhance the delivery of therapeutic agents directly to tumor sites.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Properties | Induced apoptosis in breast cancer cells; IC50 value determined. |
| Study B | Antimicrobial Activity | Effective against E. coli and S. aureus; minimum inhibitory concentration (MIC) established. |
| Study C | Enzyme Inhibition | Significant inhibition of enzyme X related to tumor growth; potential for drug development. |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related molecules, focusing on linker groups, substituents, and core heterocycles.
Key Observations :
Linker Groups: The thioether (-S-) in the target compound offers moderate oxidation susceptibility compared to the sulfonyl (-SO₂) group in its analogue , which is more polar and resistant to oxidation. Compounds like I-6230 use phenethylamino linkers, enabling hydrogen bonding but lacking the sulfur-based reactivity of thio/sulfonyl groups .
Core Heterocycles: The quinoline core in the target compound provides a larger aromatic system compared to pyridazine (I-6230) or isoxazole (e.g., I-6273) derivatives . This may enhance π-π stacking interactions in biological systems.
The methyl benzoate ester in the target contrasts with the free carboxylic acid in the sulfonyl analogue, which may alter cellular permeability or metabolic stability .
Physicochemical Properties :
- The sulfonyl analogue (CAS 801311-41-1) has a higher molecular weight (491.12 vs. 473.54 ) due to the sulfonyl group and lacks the methyl ester .
- Ethyl benzoate derivatives (e.g., I-6230) likely exhibit lower polarity than the methyl ester variant due to the longer alkyl chain .
Stability and Reactivity
Q & A
Basic: What are the critical intermediates for synthesizing this compound, and how are they validated?
Answer:
Key intermediates include bromomethyl-substituted quinoline derivatives (e.g., 6-bromomethyl-8-methylquinoline) and methyl benzoate precursors with activated thiol-reactive groups (e.g., bromo or iodo substituents). These intermediates are synthesized via Friedländer quinoline synthesis followed by halogenation at the 6-position . Validation involves:
- NMR spectroscopy to confirm substitution patterns (e.g., bromomethyl protons at δ ~4.5 ppm).
- Mass spectrometry (HRMS) to verify molecular weights (e.g., C₁₁H₁₀BrNO intermediates with m/z ~252.10) .
- HPLC purity analysis (>95%) to ensure suitability for downstream coupling reactions .
Advanced: How can researchers optimize the thioether coupling reaction between quinoline and benzoate derivatives?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates due to improved solubility of thiolate intermediates.
- Catalysis : Use of base (e.g., K₂CO₃) to deprotonate thiols and promote nucleophilic attack on bromomethyl groups .
- Reaction monitoring : HPLC tracking (C18 column, UV detection at 254 nm) to assess conversion rates and minimize side products like disulfides .
- Temperature control : Maintaining 60–80°C balances reaction kinetics with thermal stability of the quinoline core.
Basic: Which analytical techniques are essential for structural confirmation?
Answer:
- 1H/13C NMR : Assign aromatic protons (quinoline H-2 at δ ~8.5 ppm), methoxy groups (δ ~3.8 ppm), and thioether linkage (absence of free -SH signals) .
- IR spectroscopy : Confirm carbamoyl C=O stretch (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₅H₂₂N₃O₄S, exact mass ~460.13) .
Advanced: How should researchers address contradictions in biological activity data across assays?
Answer:
- Purity verification : Re-analyze compound batches via HPLC to rule out impurities (e.g., residual solvents or unreacted intermediates) .
- Solubility assessment : Use logP calculations (predicted ~4.4 for related benzoates ) to optimize DMSO/water ratios and avoid aggregation.
- Assay validation : Cross-check with orthogonal methods (e.g., SPR vs. cell-based assays) to confirm target engagement specificity.
Basic: What safety precautions are required during handling?
Answer:
- Toxicity mitigation : The compound shares acute toxicity (Category 4 for oral/dermal/inhalation) with structurally similar molecules; use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at -20°C under inert atmosphere (N₂ or Ar) to prevent oxidation of the thioether group.
Advanced: How to design stability studies for long-term storage?
Answer:
- Stress testing : Expose to accelerated conditions (40°C/75% RH, UV light) and monitor degradation via:
- HPLC-DAD : Detect hydrolysis products (e.g., free carboxylic acid from ester cleavage) .
- LC-MS/MS : Identify oxidative byproducts (e.g., sulfoxide formation at the thioether group).
- pH stability : Assess solubility and degradation in buffers (pH 3–9) to guide formulation.
Basic: What are the solubility challenges in formulation?
Answer:
- Solvent screening : Test DMSO, ethanol, and PEG-400 for stock solutions; logP ~4.4 suggests limited aqueous solubility .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance bioavailability in in vivo studies.
Advanced: How to resolve regioselectivity issues during quinoline functionalization?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
